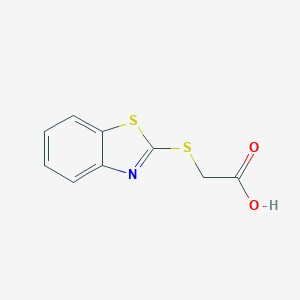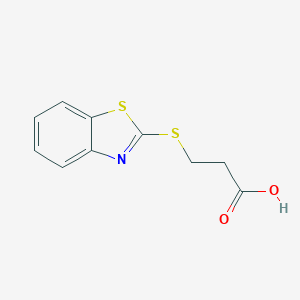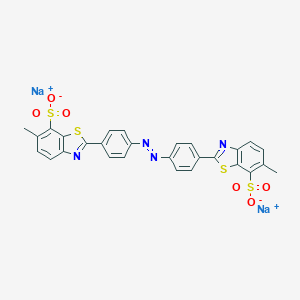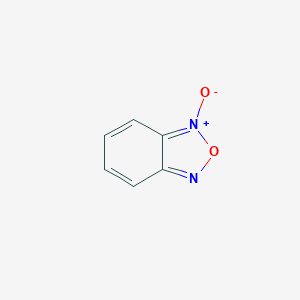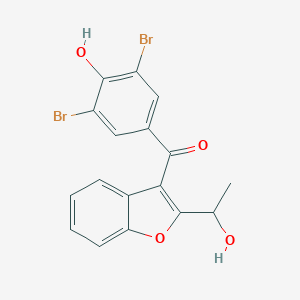
1'-Hydroxybenzbromarone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxybenzbromarone is a chemical compound that belongs to the class of benzofuran derivatives. It is a potent inhibitor of uric acid transporters and has been extensively studied for its potential therapeutic applications. The compound has been shown to have a significant impact on the biochemical and physiological processes in the human body.
Mechanism of Action
The mechanism of action of 1-Hydroxybenzbromarone involves the inhibition of uric acid transporters, specifically URAT1 and GLUT9. By inhibiting these transporters, the compound reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid and a reduction in serum uric acid levels. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Hydroxybenzbromarone are primarily related to its impact on uric acid metabolism. The compound has been shown to reduce serum uric acid levels and increase uric acid excretion in the urine. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Hydroxybenzbromarone for lab experiments is its potency as a uric acid transporter inhibitor. The compound has been shown to be highly effective in reducing serum uric acid levels and increasing uric acid excretion in animal models. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic effects.
One of the limitations of 1-Hydroxybenzbromarone for lab experiments is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in animal models, which may limit its potential therapeutic applications. Additionally, the compound may have off-target effects on other transporters and enzymes, which may complicate its use in lab experiments.
Future Directions
There are several future directions for research on 1-Hydroxybenzbromarone. One potential direction is to investigate the compound's potential therapeutic applications in other disorders related to uric acid metabolism, such as hyperuricemia and kidney stones. Additionally, further research is needed to better understand the compound's mechanism of action and potential off-target effects. Finally, there is a need for the development of safer and more effective uric acid transporter inhibitors, which may have broader therapeutic applications.
Synthesis Methods
The synthesis of 1-Hydroxybenzbromarone involves the reaction of 2,3-dihydroxybenzoic acid with 4-bromobenzyl bromide in the presence of a base. The reaction leads to the formation of 1-Hydroxybenzbromarone as a white crystalline solid. The yield of the reaction is typically high, and the compound can be easily purified using standard laboratory techniques.
Scientific Research Applications
1-Hydroxybenzbromarone has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of uric acid transporters, which makes it a promising candidate for the treatment of gout and other related disorders. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which further expands its potential therapeutic applications.
properties
CAS RN |
125729-46-6 |
|---|---|
Product Name |
1'-Hydroxybenzbromarone |
Molecular Formula |
C17H12Br2O4 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-[2-(1-hydroxyethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C17H12Br2O4/c1-8(20)17-14(10-4-2-3-5-13(10)23-17)15(21)9-6-11(18)16(22)12(19)7-9/h2-8,20,22H,1H3 |
InChI Key |
ZYHWDBVIUWBPCO-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O |
synonyms |
1'-hydroxybenzbromarone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



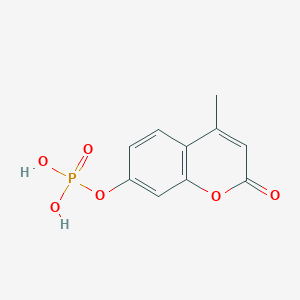
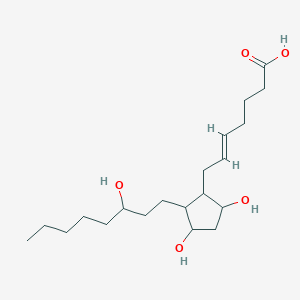

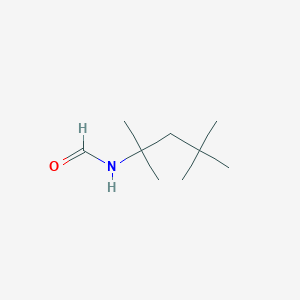
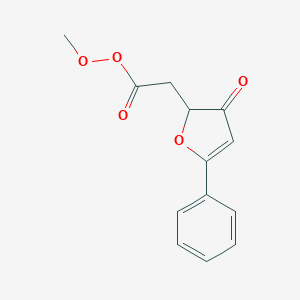



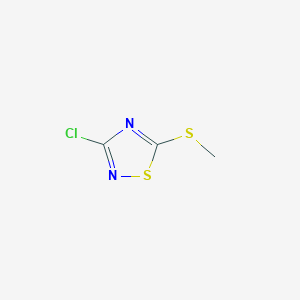
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
